Cas no 6969-14-8 (Benzenamine,4-[[(4-chlorophenyl)thio]methyl]-)

Benzenamine,4-[[(4-chlorophenyl)thio]methyl]- structure
6969-14-8 structure
Product Name:Benzenamine,4-[[(4-chlorophenyl)thio]methyl]-
CAS No:6969-14-8
MF:C13H12ClNS
MW:249.759080886841
CID:513381
PubChem ID:96308
Update Time:2025-04-19

Benzenamine,4-[[(4-chlorophenyl)thio]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[[(4-chlorophenyl)thio]methyl]-
    • 4-([(4-CHLOROPHENYL)SULFANYL]METHYL)PHENYLAMINE
    • 4-[(4-chlorophenyl)sulfanylmethyl]aniline
    • 4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}PHENYLAMINE
    • (4-Chlor-phenyl)-(4-amino-benzyl)-sulfid
    • 4-[(4-chloro-phenylsulfanyl)-methyl]-aniline
    • 4-[(4-Chlor-phenylmercapto)-methyl]-anilin
    • Benzenamine,4-(((4-chlorophenyl)thio)methyl)
    • UNII-JT6548MT6K
    • DTXSID60219979
    • 4-{[(4-chlorophenyl)sulfanyl]methyl}aniline
    • HMS2662H15
    • p-Toluidine, alpha-(p-chlorophenylthio)-
    • AKOS000213468
    • MLS000695191
    • SMR000333623
    • P-TOLUIDINE, .ALPHA.-(P-CHLOROPHENYLTHIO)-
    • NSC-66210
    • Benzenamine, 4-(((4-chlorophenyl)thio)methyl)-
    • CHEMBL1449803
    • .ALPHA.-(P-CHLOROPHENYLTHIO)-P-TOLUIDINE
    • J-513131
    • NSC 66210
    • MFCD00172478
    • 1H-402S
    • 4-(((4-Chlorophenyl)thio)methyl)aniline
    • FT-0636320
    • 4-((4-chlorophenylthio)methyl)aniline
    • 4-(((4-CHLOROPHENYL)THIO)METHYL)BENZENAMINE
    • JT6548MT6K
    • NCGC00246534-01
    • SB81094
    • alpha-(p-Chlorophenylthio)-p-toluidine
    • 6969-14-8
    • BRN 2728581
    • NSC66210
    • DB-055324
    • MDL: MFCD00172478
    • Inchi: 1S/C13H12ClNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2
    • InChI Key: GLWJXRWRWISHMX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 249.03800
  • Monoisotopic Mass: 249.037898
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.3
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.27
  • Melting Point: 98-100°C
  • Boiling Point: 408°C at 760 mmHg
  • Flash Point: 200.5°C
  • Refractive Index: 1.665
  • PSA: 51.32000
  • LogP: 4.79570

Benzenamine,4-[[(4-chlorophenyl)thio]methyl]- Security Information

  • HazardClass:IRRITANT

Benzenamine,4-[[(4-chlorophenyl)thio]methyl]- Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzenamine,4-[[(4-chlorophenyl)thio]methyl]- Pricemore >>

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